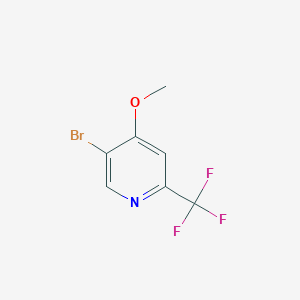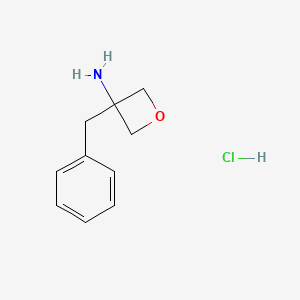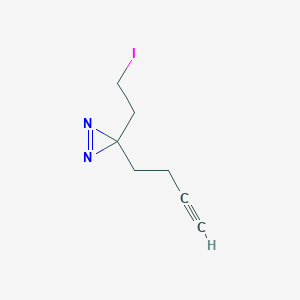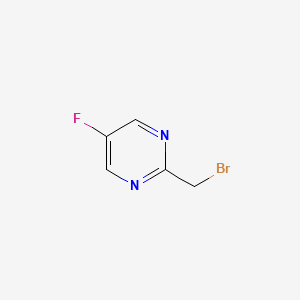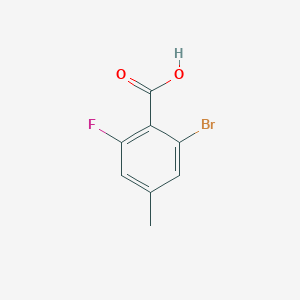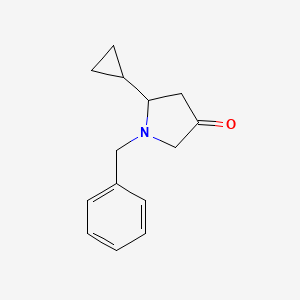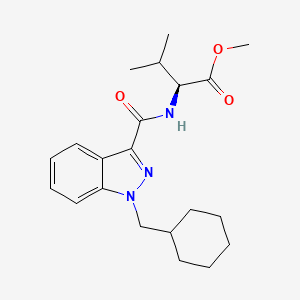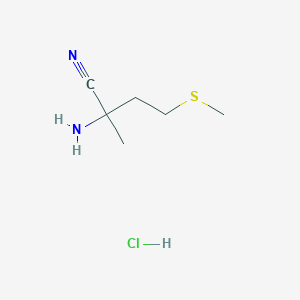![molecular formula C16H13ClN2O B1381923 2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one CAS No. 1557753-78-2](/img/structure/B1381923.png)
2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains an isoquinoline backbone, which is a common structure in many biologically active molecules . It also contains an amino group and a chlorophenyl group, which could potentially contribute to its reactivity or biological activity.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For instance, the amino group might be involved in acid-base reactions, while the chlorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Applications De Recherche Scientifique
Dopamine D-1 Antagonist Activity
One of the early studies on structurally related compounds explored the dopamine D-1 antagonist activity of isomeric 4-(chlorohydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, finding that certain isomers exhibited similar potencies. The introduction of an N-methyl group to these compounds was noted to enhance potency approximately twofold, indicating a potential direction for therapeutic applications in neuropsychiatric disorders where dopamine dysregulation is implicated (Riggs et al., 1987).
Antineoplastic Activity
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1) represents a second-generation antineoplastic agent within the alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazone series. The compound demonstrated potent inhibitory activity against ribonucleoside diphosphate reductase, translating to antineoplastic activity against various murine neoplasms. This suggests potential applications in cancer therapy, particularly due to its resistance to metabolic inactivation (Agrawal et al., 1977).
Anticonvulsant Activity
A compound related to the chemical structure , QS11, showed promise as an anticonvulsant agent. It was designed computationally and showed good docking with iGluRs (Kainate) glutamate receptor. QS11 exhibited protection in various seizure models and demonstrated a high safety profile, suggesting its potential as a lead for developing new antiepileptic drugs (Yadav & Tripathi, 2019).
Antimalarial Activity
Research has also been conducted on the synthesis and quantitative structure-activity relationships of compounds structurally related to the query compound, which demonstrated antimalarial activity. This suggests potential applications in the treatment or prevention of malaria, emphasizing the relevance of structural modifications on pharmacological activity (Werbel et al., 1986).
Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of ligands structurally similar to the query compound, finding that pretreatment with these ligands inhibited oedema formation in mice. This implies potential therapeutic applications in conditions characterized by inflammation (Torres et al., 1999).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3-amino-4-chlorophenyl)methyl]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-14-6-5-11(9-15(14)18)10-19-8-7-12-3-1-2-4-13(12)16(19)20/h1-9H,10,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAPGDPRVHAHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC3=CC(=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Propoxymethyl)cyclohexyl]acetic acid](/img/structure/B1381840.png)
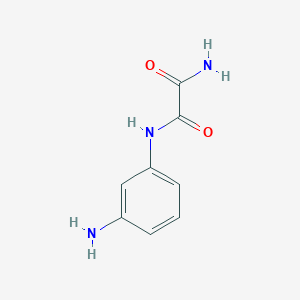
![5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione](/img/structure/B1381844.png)
![1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1381846.png)
